molecular formula C15H11NO2S2 B3859058 (1,3-benzothiazol-2-ylthio)(phenyl)acetic acid

(1,3-benzothiazol-2-ylthio)(phenyl)acetic acid

Cat. No.: B3859058
M. Wt: 301.4 g/mol
InChI Key: FRLJULJKYFHNSH-UHFFFAOYSA-N
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Description

“(1,3-benzothiazol-2-ylthio)(phenyl)acetic acid” is a compound that contains a benzothiazole moiety and a phenylacetic acid moiety . The benzothiazole moiety is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring . The phenylacetic acid moiety is an organic compound containing a phenyl functional group and a carboxylic acid functional group .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzothiazole moiety and a phenylacetic acid moiety. The benzothiazole moiety is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring . The phenylacetic acid moiety is an organic compound containing a phenyl functional group and a carboxylic acid functional group .


Chemical Reactions Analysis

Benzothiazoles undergo various chemical reactions. For instance, in a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

Future Directions

The future directions for the research and development of “(1,3-benzothiazol-2-ylthio)(phenyl)acetic acid” and related compounds could involve exploring their potential biological activities and pharmaceutical applications . Additionally, the development of more efficient and environmentally friendly synthetic methods for these compounds could also be a focus of future research .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S2/c17-14(18)13(10-6-2-1-3-7-10)20-15-16-11-8-4-5-9-12(11)19-15/h1-9,13H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLJULJKYFHNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1,3-benzothiazol-2-ylthio)(phenyl)acetic acid
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(1,3-benzothiazol-2-ylthio)(phenyl)acetic acid

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